3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
422529-18-8 |
|---|---|
Molecular Formula |
C22H22ClN3O2S |
Molecular Weight |
427.95 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29) |
InChI Key |
AAPNZGSYXPPZHU-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : C20H21ClN4O3
- Molecular Weight : 400.9 g/mol
- CAS Number : 921533-43-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
-
Anticancer Activity :
- Recent studies have shown that derivatives of quinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with multiple cellular targets, inhibiting tumor growth effectively.
- A study evaluated the anti-proliferative activity against nine cancer cell lines, revealing moderate inhibitory effects in the low micromolar range .
- Antibacterial Properties :
- Enzyme Inhibition :
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound interacts with various kinases, which are crucial in signaling pathways related to cell proliferation and survival. Its binding affinity to these kinases suggests a role in modulating cellular responses to growth signals .
- Protein Binding Studies : Docking studies indicate that the compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A detailed evaluation was conducted on the anticancer properties of quinazoline derivatives, including the target compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against certain cancer types. For instance, modifications in the piperidine moiety significantly influenced the anti-proliferative potency across different cell lines .
Preparation Methods
Oxidative Cyclization with DMSO/H₂O₂
In a representative procedure, 2-amino-N-methylbenzamide (1.0 equiv) reacts with DMSO (2.0 equiv) and H₂O₂ (1.0 equiv) at 130–150°C for 14–20 hours. The reaction proceeds via a radical mechanism, where DMSO acts as a methylene donor, facilitating ring closure. This method achieves yields of 50–70% under solvent-free conditions, minimizing waste.
Key Reaction Parameters
- Temperature : 140–150°C (optimal for radical initiation)
- Oxidant : H₂O₂ (30% aqueous solution)
- Solvent : Neat conditions or p-xylene for high-boiling reactions
Introduction of the 4-Chlorophenylmethyl Group
The 3-[(4-chlorophenyl)methyl] substituent is introduced via nucleophilic alkylation or Friedel-Crafts acylation, depending on the reactivity of the quinazolinone intermediate.
Alkylation at Position 3
After synthesizing the quinazolinone core, the nitrogen at position 3 is alkylated using 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 8–12 hours.
Optimization Insights
- Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to enhanced nucleophilicity.
- Solvent : DMF ensures solubility of both the quinazolinone and alkylating agent.
- Yield : 65–75% after column chromatography.
Coupling of the 3-Methylpiperidine-1-carbonyl Group
The 7-position carbonyl group is introduced via amide coupling between the quinazolinone’s amine and 3-methylpiperidine-1-carboxylic acid.
Carbodiimide-Mediated Coupling
A mixture of 7-aminoquinazolinone (1.0 equiv), 3-methylpiperidine-1-carboxylic acid (1.2 equiv), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) is stirred at room temperature for 18–24 hours.
Critical Considerations
- Catalyst : HOBt suppresses racemization and enhances coupling efficiency.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide in 60–68% yield.
Thionation at Position 2
The sulfanylidene group is introduced by replacing the carbonyl oxygen at position 2 with sulfur.
Lawesson’s Reagent-Mediated Thionation
The quinazolinone intermediate (1.0 equiv) is treated with Lawesson’s reagent (2.0 equiv) in toluene under reflux for 6–8 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete conversion.
Advantages Over Alternative Methods
- Selectivity : Lawesson’s reagent selectively targets the 2-position carbonyl without affecting the 4-ketone or amide groups.
- Yield : 70–80% after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Alkylation :
Competing alkylation at the 1-position nitrogen is mitigated by using a bulky base (e.g., K₂CO₃) and controlling stoichiometry.Oxidative Degradation :
The quinazolinone core is sensitive to prolonged exposure to H₂O₂. Reaction times are optimized to 14–20 hours to balance yield and degradation.Purification Complexity : Silica gel chromatography with gradient elution (ethyl acetate/hexane) resolves closely eluting intermediates.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(4-chlorophenyl)methyl]-7-(3-methylpiin-4-one, and how can structural purity be ensured?
- Answer : Synthesis typically involves multi-step reactions, including sulfonation, piperidine substitution, and thioquinazolinone formation. A validated approach includes:
Stepwise functionalization : React 4-chlorobenzaldehyde with methyl thioacetate to form intermediate thioquinazolinone derivatives .
Piperidine coupling : Introduce the 3-methylpiperidine moiety via carbamoylation under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
- Characterization : Confirm purity via HPLC (>98%) and structure via -/-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiocarbonyl at δ 190–200 ppm in -NMR) and HRMS (exact mass: ~487.12 g/mol) .
Q. How should researchers design initial biological activity assays for this compound?
- Answer : Prioritize in vitro assays aligned with structural analogs (e.g., quinazolinones with anticancer/antimicrobial activity):
Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC determination.
Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and validate results with triplicate runs.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Answer :
- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/methanol). Collect X-ray diffraction data (Mo-Kα radiation, 100 K).
- Refinement : Use SHELXL for structure solution, focusing on thiocarbonyl and piperidine conformations .
- Validation : Cross-check with CCDC databases and PLATON/ADDSYM for symmetry errors .
- Example : Discrepancies in piperidine ring puckering (e.g., chair vs. boat) can be resolved via Hirshfeld surface analysis to validate hydrogen-bonding patterns .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer :
Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxylation at the 3-methylpiperidine) to improve solubility (logP < 3).
Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., sulfanylidene oxidation).
Prodrug design : Mask the thiocarbonyl group as a disulfide prodrug to enhance bioavailability .
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Answer : Follow INCHEMBIOL protocols :
Degradation : Test hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation).
Bioaccumulation : Use OECD 305 guidelines with zebrafish models (BCF calculation).
Toxicity : Algae (72-h EC) and daphnia (48-h LC) assays.
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
